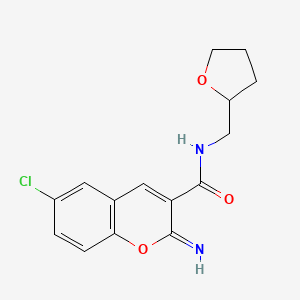
6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide, also known as CC-115, is a novel small molecule inhibitor of mTOR kinase. mTOR is a key regulator of cell growth and proliferation, and its dysregulation has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. CC-115 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers and other diseases.
Mechanism of Action
6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide inhibits mTOR kinase, a key regulator of cell growth and proliferation. mTOR exists in two complexes, mTORC1 and mTORC2, which have distinct functions. 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide selectively inhibits both mTORC1 and mTORC2, leading to the inhibition of downstream signaling pathways, such as the PI3K/AKT/mTOR pathway. This results in the inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and suppression of angiogenesis.
Biochemical and Physiological Effects
6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. It inhibits the phosphorylation of mTORC1 and mTORC2 substrates, such as S6K1 and AKT, respectively. It also inhibits the expression of HIF-1α, a key regulator of angiogenesis. In addition, 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has been shown to reduce the levels of inflammatory cytokines, such as IL-6 and TNF-α, in preclinical models of inflammation.
Advantages and Limitations for Lab Experiments
6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of mTOR kinase, with low nanomolar IC50 values. It has good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
One limitation of 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is that it may not be effective in all types of cancer or diseases. Its efficacy may depend on the genetic and molecular characteristics of the tumor or disease, and further studies are needed to identify the patient populations that are most likely to benefit from 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide treatment.
Future Directions
There are several future directions for the research and development of 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide. One direction is to further evaluate its efficacy in clinical trials for the treatment of various cancers and other diseases. Another direction is to explore its potential in combination with other chemotherapeutic agents, immunotherapies, or targeted therapies. In addition, further studies are needed to identify the mechanisms of resistance to 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide and to develop strategies to overcome resistance. Finally, the development of more potent and selective mTOR inhibitors, based on the structure of 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide, may lead to the discovery of novel therapeutics for cancer and other diseases.
Synthesis Methods
The synthesis of 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The key steps include the formation of a tetrahydrofuran ring, the introduction of a chloro group, and the coupling of a chromene derivative with an amide. The final product is obtained in high yield and purity, making it suitable for further biological evaluation.
Scientific Research Applications
6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and suppress angiogenesis. 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as paclitaxel and gemcitabine. In addition to cancer, 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has also shown therapeutic potential in other diseases, such as tuberous sclerosis complex, lymphangioleiomyomatosis, and Alzheimer's disease.
properties
IUPAC Name |
6-chloro-2-imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-10-3-4-13-9(6-10)7-12(14(17)21-13)15(19)18-8-11-2-1-5-20-11/h3-4,6-7,11,17H,1-2,5,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJRSHAZJMVWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2794204.png)

![5-[(Diethylamino)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2794207.png)
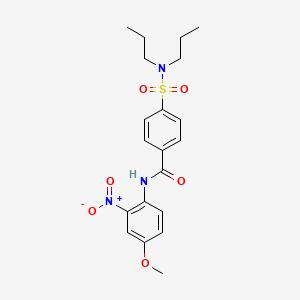
![N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2794209.png)
![3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794211.png)
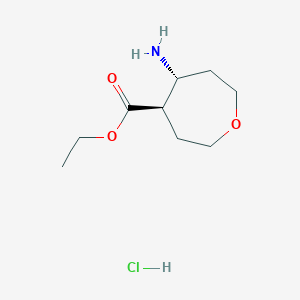

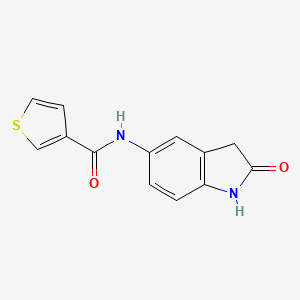
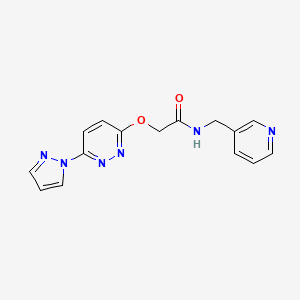

![N-[(2-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2794223.png)